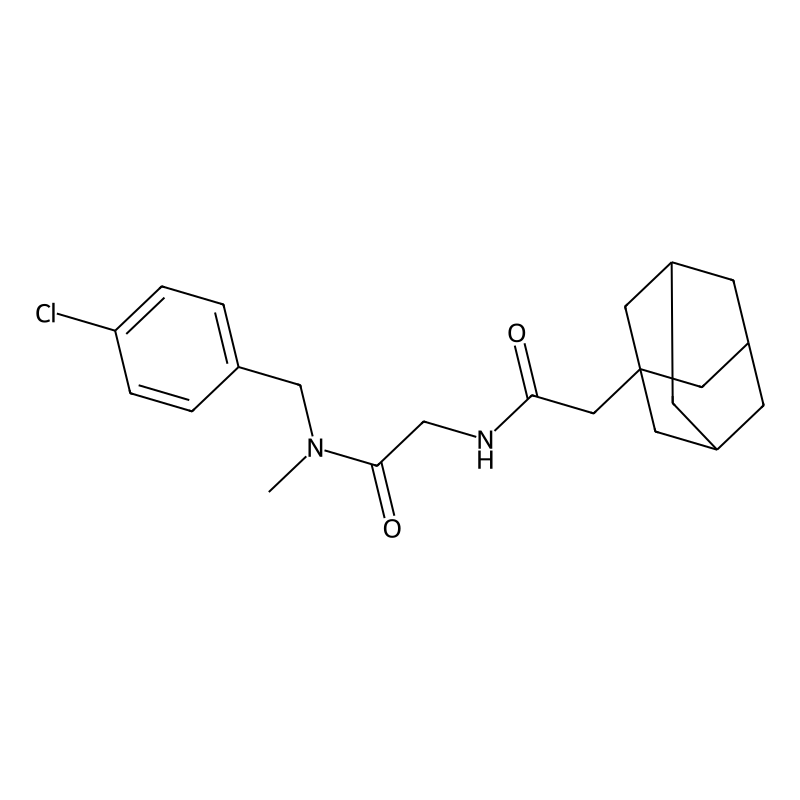

2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide

Catalog No.

S7782647

CAS No.

M.F

C22H29ClN2O2

M. Wt

388.9 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide

IUPAC Name

2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C22H29ClN2O2/c1-25(14-15-2-4-19(23)5-3-15)21(27)13-24-20(26)12-22-9-16-6-17(10-22)8-18(7-16)11-22/h2-5,16-18H,6-14H2,1H3,(H,24,26)

InChI Key

AZHCIXHLNRHQNO-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3

AClDHA is a chemical compound that belongs to the class of amides. It is also known by its IUPAC name, 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide. The compound's molecular formula is C24H31ClN2O2, and its molecular weight is 414.97 g/mol. AClDHA has shown promising results in various scientific experiments, ranging from materials science to drug discovery.

The physical and chemical properties of AClDHA are crucial in determining its applications in various fields. AClDHA is a white to off-white crystalline powder that has a melting point of 300-302 °C. It is soluble in organic solvents such as N,N-dimethylformamide, acetone, and ethyl acetate. The compound has been found to be stable under acidic and basic conditions and has a low reactivity towards nucleophiles.

The synthesis of AClDHA can be achieved through various methods, such as reaction between adamantane-1-carbonyl chloride and N-(4-chlorobenzyl)-N,N-dimethylamine followed by reaction with ethyl acetate, or direct amidation of N-(4-chlorobenzyl)-N,N-dimethylamine with 2-bromoacetyl adamantane. The characterization of AClDHA can be done through various techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography.

play a significant role in determining the quality and purity of AClDHA. The compound's purity can be determined through various techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). The quality of AClDHA can be evaluated using techniques such as elemental analysis and titration.

AClDHA has shown promising results in various biological studies, such as its ability to inhibit the proliferation of cancer cells and act as an antibacterial agent. The compound's biological activity can be evaluated using assays such as the MTT assay and the disk diffusion test.

AClDHA's toxicity and safety profiles are crucial in determining its applicability in various fields. The compound's toxicity can be evaluated using standard toxicity assays such as the LD50 test, while its safety can be assessed using various methods such as Ames test.

AClDHA has found applications in various scientific experiments such as drug discovery, materials science, and chemical synthesis. The compound has been used as a starting material for the synthesis of various organic compounds and as a ligand for metal ions. Additionally, AClDHA has been found to have potential as a nonsteroidal anti-inflammatory drug (NSAID).

AClDHA is still in the early stages of research, and few studies have been conducted on the compound's potential applications. However, preliminary studies have shown promising results, which suggest that AClDHA may be a useful compound for various scientific experiments.

AClDHA has the potential to be a useful compound in various fields of research and industry. For instance, the compound's antibacterial properties make it a potential candidate for use in the development of antibacterial agents. Additionally, the compound's potential use as an NSAID makes it a potential candidate for use in the treatment of inflammatory diseases.

One of the limitations of AClDHA is the lack of research conducted on the compound's potential side effects and toxicity profiles. Future research should focus on evaluating the compound's potential side effects, toxicity, and safety profiles. Additionally, future research should aim to evaluate the compound's potential applicability in various scientific experiments and fields of research.

for research on AClDHA include the synthesis of analogs with altered chemical structures to evaluate their biological activity. Additionally, future research should focus on evaluating the potential of AClDHA as a drug delivery system. Furthermore, future studies should focus on the use of AClDHA in the development of innovative materials with advanced properties. Finally, future research should aim to determine the compound's potential applications in the field of electronics and optoelectronics.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

388.1917559 g/mol

Monoisotopic Mass

388.1917559 g/mol

Heavy Atom Count

27

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds